1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol

Catalog No.
S941431
CAS No.
2144328-27-6
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol

CAS Number

2144328-27-6

Product Name

1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol

IUPAC Name

1-[[butyl(methyl)amino]methyl]cyclobutan-1-ol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-3-4-8-11(2)9-10(12)6-5-7-10/h12H,3-9H2,1-2H3

InChI Key

CFACTSATAYVBMC-UHFFFAOYSA-N

SMILES

CCCCN(C)CC1(CCC1)O

Canonical SMILES

CCCCN(C)CC1(CCC1)O

1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a butyl(methyl)amino methyl substituent. Its molecular formula is C11H23NOC_{11}H_{23}NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure of this compound allows for various interactions and potential applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: It can be reduced to yield different alcohol derivatives.
  • Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and the substituents involved.

Research into the biological activity of 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol suggests potential therapeutic applications. Compounds with similar structures often exhibit antimicrobial, anticancer, and analgesic properties. The interaction of this compound with biological molecules could lead to modulation of various pathways, making it a candidate for further pharmacological studies.

The synthesis of 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol typically involves the following steps:

  • Starting Materials: Cyclobutanone is reacted with butyl(methyl)amine.
  • Reaction Conditions: The reaction is conducted in the presence of a reducing agent under controlled conditions to ensure high yield and purity.
  • Purification: The resulting product is purified using techniques such as distillation or chromatography.

This method can be adapted for industrial production by optimizing reaction parameters and employing continuous flow reactors.

1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol has several potential applications:

  • Organic Synthesis: Used as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: Investigated for its role in drug development due to its unique structural properties.
  • Material Science: May be utilized in the development of new materials and specialty chemicals.

Studies on the interactions of 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol with biomolecules indicate that it may form hydrogen bonds and other non-covalent interactions with proteins and enzymes. This could impact their function, suggesting avenues for therapeutic development. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Several compounds share structural similarities with 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol, including:

Compound NameMolecular FormulaUnique Features
1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-olC12H23NOC_{12}H_{23}NOContains a cyclohexyl group instead of butyl
1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-olC11H23NO3C_{11}H_{23}NO_3Features two methoxyethyl groups
1-{[Phenyl(methyl)amino]methyl}cyclobutan-1-olC13H19NOC_{13}H_{19}NOSubstituted with a phenyl group

Uniqueness

The uniqueness of 1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol lies in its specific combination of a butyl group and a cyclobutane ring structure, which may confer distinct biological activities compared to its analogs. This specificity can influence its reactivity and interaction profiles, making it an interesting subject for further research in medicinal chemistry and organic synthesis.

XLogP3

1.6

Dates

Modify: 2023-08-16

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